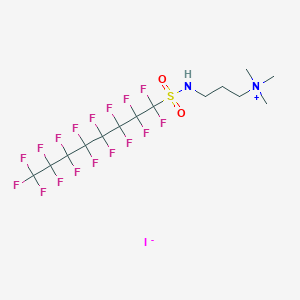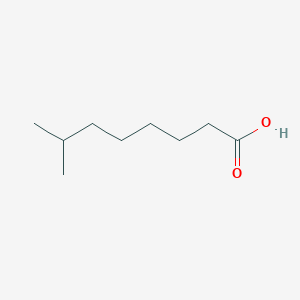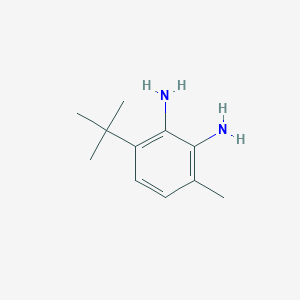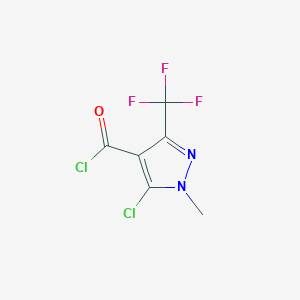![molecular formula C11H15ClO2 B154394 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) CAS No. 129646-48-6](/img/structure/B154394.png)
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is a chemical compound that has been widely used in scientific research. This compound is also known as norcamphor-4,7-dione and is a bicyclic ketone. The compound has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles to form covalent bonds. The compound has been shown to react with amines and alcohols to form amides and esters, respectively.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) are not well studied. However, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also relatively inexpensive and readily available. However, the compound has some limitations. It is highly reactive and can react with a wide range of nucleophiles, which can make it difficult to control the reaction. The compound is also toxic and can be hazardous to handle.
Orientations Futures
There are several future directions for the use of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research. The compound can be used in the synthesis of new compounds for drug discovery. It can also be used in the development of new materials for various applications, including sensors and catalysts. The compound can also be used in the study of the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the potential applications of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research.
Conclusion:
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, including stability, ease of synthesis, and availability. However, the compound also has some limitations, including reactivity and toxicity. Further research is needed to fully understand the potential applications of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) involves the reaction of norcamphor-4,7-dione with thionyl chloride. This reaction results in the formation of the carbonyl chloride derivative of norcamphor-4,7-dione. The compound can also be synthesized by the reaction of norcamphor-4,7-dione with oxalyl chloride in the presence of a base.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) has been widely used in scientific research. The compound has been used as a reagent in organic chemistry for the synthesis of various compounds. It has been used in the synthesis of chiral bicyclic lactams and in the preparation of enantiomerically pure β-lactams. The compound has also been used in the synthesis of chiral bicyclic amino acids.
Propriétés
Numéro CAS |
129646-48-6 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) |
Formule moléculaire |
C11H15ClO2 |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
(1S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3/t10-,11+/m0/s1 |
Clé InChI |
CLJXHQSQYSJUOH-WDEREUQCSA-N |
SMILES isomérique |
C[C@@]12CC[C@@](C1(C)C)(CC2=O)C(=O)Cl |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C |
SMILES canonique |
CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C |
Synonymes |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



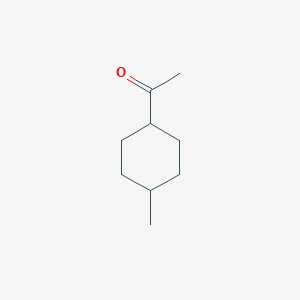

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
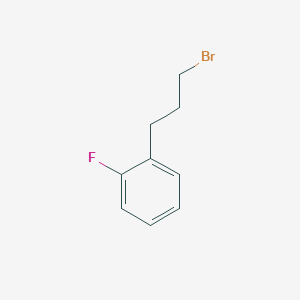
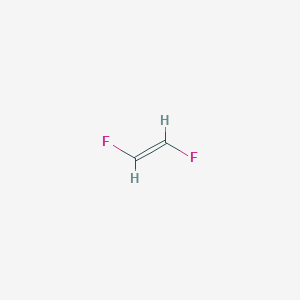
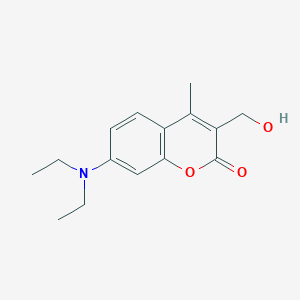
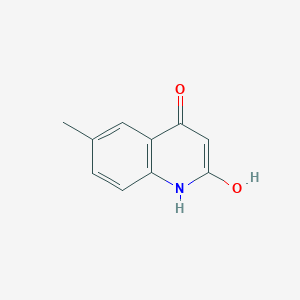
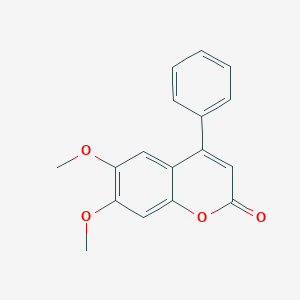
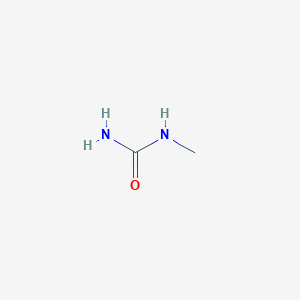
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
